Hymeglusin

Übersicht

Beschreibung

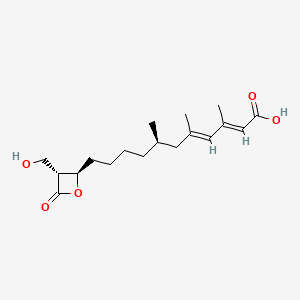

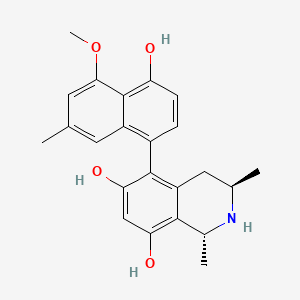

Hymeglusin is a β-lactone antibiotic and antifungal agent . It is a specific irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase . It is also known by other names such as Antibiotic 1233A, Antibiotic F 244, and Antibiotic L-659-699 .

Molecular Structure Analysis

The molecular formula of Hymeglusin is C18H28O5 . It has a molecular weight of 324.41 . The exact molecular structure is not provided in the retrieved sources.Chemical Reactions Analysis

Hymeglusin inhibits HMG-CoA synthase by covalently modifying the active Cys129 residue of the enzyme . This inhibition is specific and irreversible .Physical And Chemical Properties Analysis

Hymeglusin is a solid substance . It is soluble in ethanol, methanol, DMSO, and chloroform . .Wissenschaftliche Forschungsanwendungen

The Specific Scientific Field

The specific scientific field for this application is Oncology , with a focus on Acute Myeloid Leukemia (AML) treatment .

A Comprehensive and Detailed Summary of the Application

Hymeglusin, a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 (HMGCS1), has been found to enhance the pro-apoptotic effects of Venetoclax, a medication used for the treatment of elderly patients with AML . The combination of these two drugs is being explored as a promising alternative to overcome complications associated with Venetoclax use .

A Detailed Description of the Methods of Application or Experimental Procedures

In the study, apoptosis and cell viability were detected in HL-60 and KG-1 cells after treatment with gradient concentrations of Venetoclax or Hymeglusin . The transcriptomic profiles of these cells were compared via RNA-Seq analysis . The effects of Venetoclax and Hymeglusin on apoptosis were validated in primary cells .

A Thorough Summary of the Results or Outcomes Obtained

The results showed that HMGCS1 expression was closely associated with apoptosis-related genes . Hymeglusin decreased BCL2 expression levels in HL-60 and KG-1 cells . Venetoclax and Hymeglusin inhibited cell viability in both cell lines, but induced apoptosis in HL-60 cells . Combination treatment with Venetoclax and Hymeglusin significantly increased the apoptotic rates compared to single-agent treatment in both AML cell lines and primary AML cells . Furthermore, the combination strategy did not result in remarkably enhanced toxicity in normal mononuclear cells .

Application in Biochemistry: Inhibition of Enterococcus Hydroxymethylglutaryl-CoA Synthase (HMGCS)

The Specific Scientific Field

The specific scientific field for this application is Biochemistry , with a focus on the inhibition of bacterial HMG-CoA synthase .

A Comprehensive and Detailed Summary of the Application

Hymeglusin is established as a specific β-lactone inhibitor of eukaryotic hydroxymethylglutaryl-CoA synthase (HMGCS). The effects of Hymeglusin on bacterial HMG-CoA synthase, mvaS, have been minimally explored .

A Detailed Description of the Methods of Application or Experimental Procedures

The experimental procedures involve the application of Hymeglusin to bacterial cultures and the subsequent analysis of its effects on the activity of the bacterial HMG-CoA synthase enzyme .

Application in Microbiology: Overcoming β-Lactam Drug Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA)

The Specific Scientific Field

The specific scientific field for this application is Microbiology , with a focus on overcoming drug resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) .

A Comprehensive and Detailed Summary of the Application

Hymeglusin is a fungal β-lactone antibiotic that has been found to circumvent β-lactam drug resistance in MRSA . This makes it a potential candidate for the development of new therapeutic strategies against MRSA infections.

A Detailed Description of the Methods of Application or Experimental Procedures

The experimental procedures involve the application of Hymeglusin to MRSA cultures and the subsequent analysis of its effects on the bacteria’s resistance to β-lactam antibiotics .

Safety And Hazards

Zukünftige Richtungen

Hymeglusin has been studied for its potential in enhancing the pro-apoptotic effects of Venetoclax in Acute Myeloid Leukemia . The combination of Venetoclax and Hymeglusin showed enhanced antileukemic activity with acceptable toxicity in AML . This suggests that Hymeglusin could have potential therapeutic applications in the treatment of certain types of cancer .

Eigenschaften

IUPAC Name |

(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCZJZWSXPVLAW-KXCGKLMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318499 | |

| Record name | Hymeglusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic 1233A | |

CAS RN |

29066-42-0 | |

| Record name | Hymeglusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29066-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic 1233A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hymeglusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

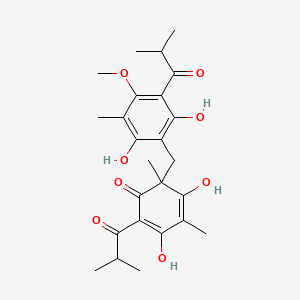

![(6Z)-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-6-[hydroxy(phenyl)methylidene]-2,4-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione](/img/structure/B1673747.png)

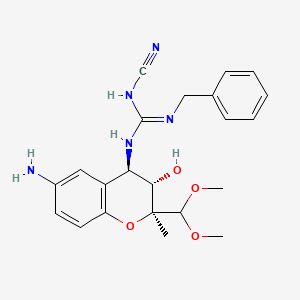

![(1R,2R,3S,4S,5R,8R,9S,10R,11R)-2-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-9,10-dihydroxy-4-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-en-6-one](/img/structure/B1673755.png)